molecular formula C13H12O2S B14715858 Propanoic acid, 2-(2-naphthalenylthio)-, (R)- CAS No. 20667-98-5

Propanoic acid, 2-(2-naphthalenylthio)-, (R)-

Cat. No.: B14715858
CAS No.: 20667-98-5
M. Wt: 232.30 g/mol
InChI Key: ASDZGCJATASKGH-SECBINFHSA-N
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Description

Propanoic acid, 2-(2-naphthalenylthio)-, ®- is a chiral compound with a unique structure that includes a naphthalene ring attached to a propanoic acid moiety via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(2-naphthalenylthio)-, ®- typically involves the reaction of 2-naphthalenethiol with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired enantiomeric purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(2-naphthalenylthio)-, ®- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the naphthalene ring or the propanoic acid moiety.

    Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the naphthalene ring.

Scientific Research Applications

Propanoic acid, 2-(2-naphthalenylthio)-, ®- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(2-naphthalenylthio)-, ®- involves its interaction with specific molecular targets and pathways. The sulfur atom and naphthalene ring play crucial roles in its reactivity and binding properties. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-(2-naphthalenylthio)-, (S)-: The enantiomer of the ®- form, with similar chemical properties but different biological activity.

    Propanoic acid, 2-(2-naphthalenylthio)-: The racemic mixture containing both ®- and (S)- enantiomers.

Uniqueness

Propanoic acid, 2-(2-naphthalenylthio)-, ®- is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture

Properties

CAS No.

20667-98-5

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

(2R)-2-naphthalen-2-ylsulfanylpropanoic acid

InChI

InChI=1S/C13H12O2S/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,14,15)/t9-/m1/s1

InChI Key

ASDZGCJATASKGH-SECBINFHSA-N

Isomeric SMILES

C[C@H](C(=O)O)SC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(C(=O)O)SC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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